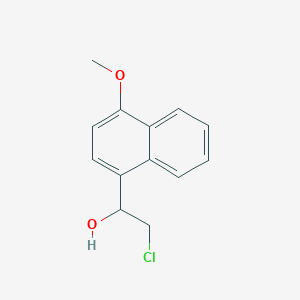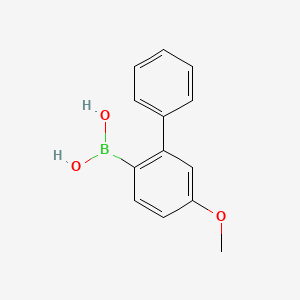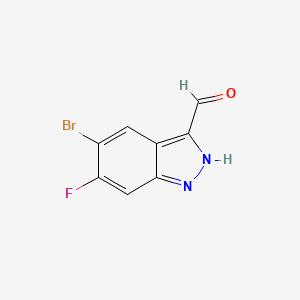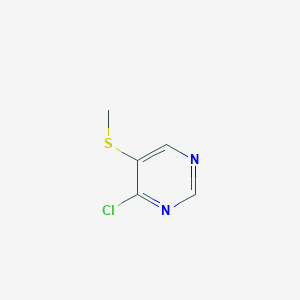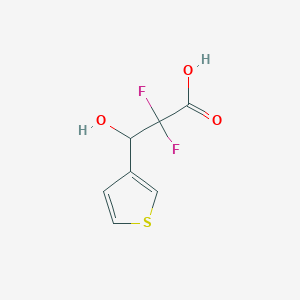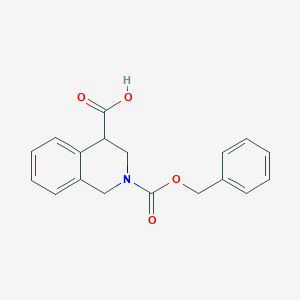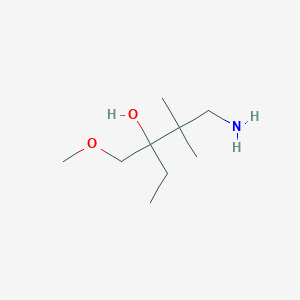
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring fused with a cyclobutyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and ZnCl2 can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline involves its ability to act as a ligand, chelator, and catalyst in biochemical and physiological processes. As a ligand, it binds to metal ions and forms complexes that can participate in various reactions. As a chelator, it binds to metal ions and forms stable complexes. As a catalyst, it promotes the formation of new bonds between molecules and increases the rate of chemical reactions.
Comparison with Similar Compounds
5-Cyclobutyl-1,3,4-oxadiazol-2-ol: This compound shares a similar oxadiazole ring structure but differs in the position of the nitrogen atoms.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have a similar aniline moiety but differ in the substitution pattern on the oxadiazole ring.
Uniqueness: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand, chelator, and catalyst makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H13N3O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4,13H2 |
InChI Key |
FPNWAEPWAWPPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


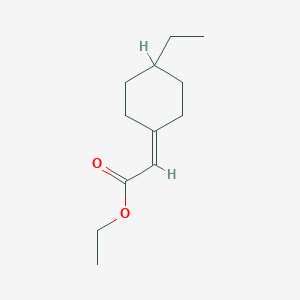
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
